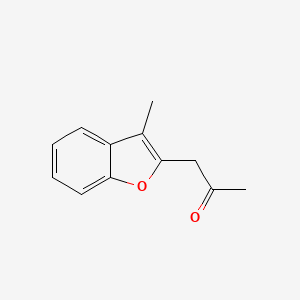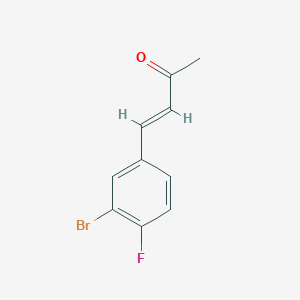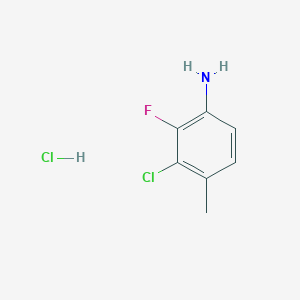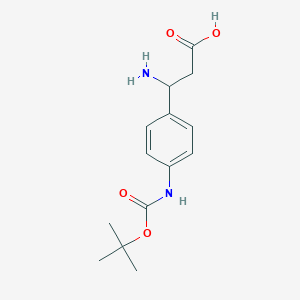![molecular formula C5H7N3O B13612073 N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium acetate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Additionally, industrial production would require the implementation of purification techniques, such as recrystallization or chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dimethyl-1H-pyrazol-3-yl)methylidene]hydroxylamine
- N-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
- N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine
Uniqueness
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the methyl group and the hydroxylamine moiety can affect the compound’s ability to interact with molecular targets and participate in chemical reactions .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(NE)-N-[(1-methylpyrazol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-5(7-8)4-6-9/h2-4,9H,1H3/b6-4+ |
InChI Key |
DMLYCMBKRCTFJZ-GQCTYLIASA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=N/O |
Canonical SMILES |
CN1C=CC(=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)

![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)


